![molecular formula C18H31ClN2O2 B4409158 1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4409158.png)
1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Overview
Description
1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1989 by researchers at the University of Nottingham. Since then, BRL-37344 has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mechanism of Action
1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily found in adipose tissue. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in increased energy expenditure. This compound has also been shown to improve glucose metabolism by increasing insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and reduce body weight in animal studies. It has also been shown to improve glucose metabolism and insulin sensitivity. This compound has no significant effect on heart rate or blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the β3-adrenergic receptor, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may require frequent dosing.
Future Directions
There are several potential future directions for research on 1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is its potential use in treating obesity and metabolic disorders. Additional studies may also investigate its effects on other physiological systems, such as the cardiovascular system. Finally, researchers may explore the use of this compound in combination with other drugs for enhanced therapeutic effects.
Scientific Research Applications
1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has been used in various scientific research applications. It has been studied for its effects on energy expenditure, thermogenesis, and glucose metabolism. It has also been investigated for its potential use in treating obesity and other metabolic disorders.
properties
IUPAC Name |
1-[3-(2-butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-4-16(2)22-18-9-6-5-8-17(18)21-15-7-10-20-13-11-19(3)12-14-20;/h5-6,8-9,16H,4,7,10-15H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTKLZBRYLHRDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1OCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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